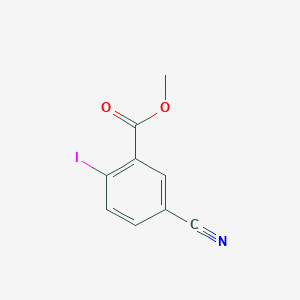

Methyl 5-cyano-2-iodobenzoate

Overview

Description

Methyl 5-cyano-2-iodobenzoate is an organic compound with the molecular formula C9H6INO2. It is a derivative of benzoic acid, featuring a cyano group at the 5-position and an iodine atom at the 2-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-cyano-2-nitrobenzoate, followed by reduction of the nitro group to an amine, and subsequent diazotization and Sandmeyer reaction to introduce the iodine atom . Another method involves the direct iodination of methyl 5-cyano-2-methylbenzoate using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The cyano group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Reduction: Hydrogenation using palladium on carbon or other reducing agents.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Coupling: Biphenyl derivatives are common products.

Reduction: Amines are the major products formed from the reduction of the cyano group.

Scientific Research Applications

Methyl 5-cyano-2-iodobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 5-cyano-2-iodobenzoate in chemical reactions involves the activation of the iodine atom, which facilitates nucleophilic substitution and coupling reactions. The cyano group can also participate in various transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-cyano-2-bromobenzoate

- Methyl 5-cyano-2-chlorobenzoate

- Methyl 5-cyano-2-fluorobenzoate

Uniqueness

Methyl 5-cyano-2-iodobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This property enhances its reactivity in coupling reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 5-cyano-2-iodobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and an iodine atom attached to a benzoate structure. Its molecular formula is , and it has a molecular weight of approximately 295.05 g/mol. The compound's structure contributes to its reactivity and biological activity.

The biological activity of this compound is thought to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. The electron-withdrawing cyano and iodine groups can enhance its affinity for target sites, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It could affect cellular signaling pathways, influencing cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens.

- Anticancer Activity : The compound has demonstrated the ability to inhibit the growth of different cancer cell lines, suggesting potential as an anticancer agent.

- Antifungal Activity : Preliminary results indicate effectiveness against fungi such as Candida albicans.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Inhibits growth in multiple cancer cell lines | |

| Antifungal | Inhibitory effects on Candida albicans |

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study conducted on human breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. The IC50 value was determined to be approximately 12 µM, indicating potent activity against these cells.

- Antimicrobial Testing : In a separate investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.

- Fungal Inhibition : Research demonstrated that this compound exhibited antifungal activity with an MIC of 16 µg/mL against Candida albicans, suggesting it could be a candidate for further development in antifungal therapies.

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms and potential therapeutic applications. Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structural Modifications : To enhance potency and selectivity towards specific biological targets.

- Mechanistic Studies : To elucidate the pathways through which it exerts its effects.

Properties

IUPAC Name |

methyl 5-cyano-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXDDLXAVMYVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630310 | |

| Record name | Methyl 5-cyano-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219841-91-5 | |

| Record name | Methyl 5-cyano-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.